2-(2-Methoxy-3,4-dimethylphenyl)acetic acid
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-9(6-10(12)13)11(14-3)8(7)2/h4-5H,6H2,1-3H3,(H,12,13) |
InChI Key |
RUKYKTJWCFEOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Zinc Salt-Catalyzed Rearrangement
Starting material : p-Xylene
Key steps (CN104628551A):
- Friedel-Crafts acylation : React p-xylene with chloroacetyl chloride using AlCl₃ as a catalyst (20–25°C, 2 hours).
- Ketal formation : Treat the product with ethylene glycol under acidic conditions (HCl or p-toluenesulfonic acid).
- Zinc salt-catalyzed rearrangement : Heat the ketal with zinc oxide or zinc acetate (160–180°C) to induce a 1,2-aryl shift.
- Hydrolysis and acidification : Alkaline hydrolysis (NaOH) followed by HCl acidification yields the final product.
| Parameter | Value |
|---|---|
| Total yield | 63.4% |
| Purity (HPLC) | ≥95% |
| Reaction time | 12–15 hours (total) |
- Avoids toxic byproducts (e.g., H₂S in Willgerodt-Kindler reactions).
- Uses cost-effective catalysts (Zn salts).
Chloromethylation and Nitrile Hydrolysis
Starting material : 2,5-Dimethylbenzyl chloride
Procedure (US7629476B2):
- Chloromethylation : p-Xylene reacts with formaldehyde/HCl to form 2,5-dimethylbenzyl chloride.
- Nitrile synthesis : Convert chloride to cyanide using NaCN.
- Hydrolysis : Acidic or alkaline hydrolysis of the nitrile yields the acetic acid derivative.
Data :
| Step | Yield | Conditions |
|---|---|---|
| Chloromethylation | 38% | HCHO/HCl, 50°C |
| Nitrile hydrolysis | 85% | H₂SO₄ (conc.), 100°C |
- Chloromethylation risks forming toxic bis(chloromethyl) ether.
- Multi-step process reduces overall efficiency.
Willgerodt-Kindler Rearrangement
Starting material : 2,5-Dimethylacetophenone
Reaction (CN104628551A):
- Rearrangement : React acetophenone with sulfur and morpholine (120–140°C).
- Hydrolysis : Treat the thioamide intermediate with NaOH/H₂O₂.
Outcomes :
| Metric | Result |
|---|---|
| Yield | 50–55% |
| Byproducts | Sulfur-containing wastewater, H₂S gas |
- Environmental hazards due to sulfur waste.
- Requires stringent waste treatment.
High-Temperature Alkaline Hydrolysis of Cyanides
Starting material : α,α-Dimethylbenzyl cyanide
Method (EP1115683B1):
- Hydrolysis : React cyanide with NaOH in n-butanol/water (120–126°C, 6 hours).
- Acidification : Precipitate product using HCl.
Results :
| Parameter | Value |
|---|---|
| Yield | 97.3% |
| Purity (HPLC) | >99.9% |
| Reaction time | 6 hours |
- Single-step hydrolysis simplifies purification.
- Minimal byproduct formation.
Comparative Analysis of Methods
| Method | Yield | Environmental Impact | Industrial Viability |
|---|---|---|---|
| Friedel-Crafts/Zinc | 63.4% | Low | High |
| Chloromethylation | 38% | Moderate | Low |
| Willgerodt-Kindler | 50–55% | High | Moderate |
| Alkaline Cyanide Hydrolysis | 97.3% | Low | High |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- CAS Registry Number : 1554535-06-6 .
Structural Features :
The compound consists of a phenyl ring substituted with a methoxy group at the 2-position and methyl groups at the 3- and 4-positions, linked to an acetic acid moiety. This substitution pattern enhances hydrophobicity and steric bulk compared to simpler phenylacetic acid derivatives.
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key features of this compound with related compounds:
Key Observations :
- Steric Effects : The 3,4-dimethyl groups in the target compound reduce hydrogen-bonding capacity compared to hydroxylated analogs (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) .
- Crystallinity : Simpler analogs like 2-(2-methoxyphenyl)acetic acid exhibit defined crystal lattices with carboxylate dimer motifs, whereas dimethyl substitutions may disrupt packing .
Biological Activity
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a methoxy group and two methyl groups on the phenyl ring, alongside a carboxylic acid functional group. This unique arrangement contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures possess significant anti-inflammatory properties. The presence of methoxy groups is often correlated with enhanced activity against inflammatory pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the disruption of cell cycle progression and induction of apoptosis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation. For instance, it could interfere with cyclooxygenase (COX) enzymes or other signaling pathways related to tumor growth.
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell viability.
In Vitro Studies
A series of in vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Cell cycle arrest (G2/M phase) |
| A549 (Lung) | 20.0 | Inhibition of proliferation |
| HT-29 (Colon) | 18.0 | Modulation of signaling pathways |
These results indicate that the compound exhibits varying degrees of potency against different cancer types, suggesting its potential as a therapeutic agent.
In Vivo Studies
In vivo studies have also been conducted to evaluate the efficacy and safety profile of this compound:
- Animal Models : In rodent models, administration of the compound resulted in significant tumor size reduction compared to controls.
- Safety Profile : Toxicity assessments revealed low adverse effects at therapeutic doses, indicating a favorable safety profile for further development.
Q & A
Q. Critical Considerations :
- The Ullmann reaction requires precise stoichiometry of K₂CO₃ and copper catalysts to avoid side products.
- Eaton’s reagent must be anhydrous to ensure efficient cyclization.
Reference : Synthesis steps and intermediates are detailed in Scheme 1 of .
(Advanced) How do structural modifications at the C1/C2 positions of this compound affect its activity as a STING inhibitor?
Methodological Answer:
Modifications at C1/C2 influence interactions with the STING protein’s binding pocket:
- Hydrophobic Interactions : The 5,6-dimethyl group on the acridone core forms van der Waals contacts with residues in the STING bottom pocket (e.g., Q266).
- Polar Group Optimization : Substituents at C1/C2 (e.g., carboxylic acid derivatives) modulate hydrogen bonding with S162, affecting activation/inhibition.
- SAR Insights : Retaining the C7 methoxy group is critical for binding affinity, while ester-to-acid conversion (hydrolysis) enhances solubility and target engagement.
Q. Experimental Design :
- Molecular Docking : Use crystallographic data (e.g., PDB 6NT5) to model interactions.
- In Vitro Assays : Compare IFN-β secretion in THP-1 cells for derivatives with varied substituents.
Reference : Structure-activity relationship (SAR) analysis in highlights the role of substituents in STING modulation .
(Basic) Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H NMR : Aromatic protons (δ 6.0–7.7 ppm), methoxy singlet (~δ 3.8 ppm), and acetic acid protons (δ 2.5–3.5 ppm) confirm substitution patterns.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (OH/NH stretches) validate functional groups.
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., inversion-related dimers).
Q. Data Interpretation Example :
- In , the crystal structure of a related compound shows hydrogen bonds between carboxylic acid groups (O–H···O) .
(Advanced) How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Methodological Answer:
-
Crystallographic Parameters :
Parameter Value ( Example) Space group P2₁/c Unit cell (Å) a=5.106, b=22.352, c=7.401 β angle 108.2° Hydrogen bonds O–H···O (2.65 Å) -
Graph-Set Analysis : Describes hydrogen-bonding patterns (e.g., R₂²(8) motifs in dimers).
-
Mercury Software : Visualizes packing diagrams to assess stability and polymorphism risks.
Reference : provides crystallographic data and hydrogen-bond analysis for structural analogs .
(Advanced) How can conflicting biological activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Species-Specific Responses : DMXAA analogs activate murine STING but not human STING due to divergent residue contacts (e.g., Q266 vs. human R238).
- Assay Conditions : Varying cell lines (e.g., THP-1 vs. RAW264.7) or endotoxin contamination may skew results.
Q. Resolution Strategies :
Orthogonal Assays : Combine IFN-β ELISA with ISG (e.g., CXCL10) qPCR.
Crystallography/MD Simulations : Compare binding modes across species.
Reference : discusses species-specific STING activation discrepancies .
(Basic) What biological targets are associated with this compound?
Methodological Answer:
- STING Pathway : Derivatives act as agonists/antigens in immunomodulation.
- Antimicrobial Activity : Structural analogs (e.g., phthalazine derivatives) show activity against Gram-positive bacteria ().
- Anti-inflammatory Effects : Methoxy-phenyl groups may inhibit COX-2 via acetylated intermediates (analogous to aspirin’s mechanism).
Reference : STING-targeted applications are detailed in .
(Advanced) What computational methods optimize synthetic yield and purity?
Methodological Answer:
- DFT Calculations : Predict transition states for Ullmann coupling to optimize Cu catalyst loading.
- HPLC-MS Monitoring : Track intermediates in real-time to identify side products (e.g., over-alkylation).
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. DMA), and reaction time to maximize cyclization efficiency.
Case Study : uses Eaton’s reagent under anhydrous conditions to achieve >80% cyclization yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
